2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine
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Overview
Description
2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, bases like DBU, and oxidizing or reducing agents . The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 4-(4-ethylpiperazin-1-yl)-2-(4-methylphenyl)quinazoline
- N-(4-((4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
What sets 2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-4-22-9-11-23(12-10-22)18-19-14(3)16(24(25)26)17(21-18)20-15-7-5-13(2)6-8-15/h5-8H,4,9-12H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFGSOFQGMREEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)C)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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